Cas no 1262012-16-7 (3-(2-bromo-5-chlorophenyl)prop-2-enoic acid)

3-(2-Bromo-5-chlorophenyl)prop-2-enoic acid is a brominated and chlorinated phenylpropenoic acid derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a conjugated double bond and carboxyl group, enabling reactivity in Michael additions, cyclizations, and other transformations. The electron-withdrawing bromo and chloro substituents enhance its utility in cross-coupling reactions, such as Suzuki or Heck couplings, facilitating the construction of complex aromatic systems. This compound’s well-defined stereochemistry and functional group compatibility make it valuable for designing bioactive molecules or materials. It is typically handled under controlled conditions due to its reactivity and halogenated nature.
3-(2-bromo-5-chlorophenyl)prop-2-enoic acid structure
1262012-16-7 structure
商品名:3-(2-bromo-5-chlorophenyl)prop-2-enoic acid
CAS番号:1262012-16-7
MF:C9H6BrClO2
メガワット:261.499741077423
CID:4949102
PubChem ID:65811436

3-(2-bromo-5-chlorophenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 2-Bromo-5-chlorocinnamic acid
    • 3-(2-bromo-5-chlorophenyl)prop-2-enoic acid
    • インチ: 1S/C9H6BrClO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+
    • InChIKey: IYNJYSNCWOJZLX-DAFODLJHSA-N
    • ほほえんだ: BrC1C=CC(=CC=1/C=C/C(=O)O)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 218
  • トポロジー分子極性表面積: 37.3
  • 疎水性パラメータ計算基準値(XlogP): 3.2

3-(2-bromo-5-chlorophenyl)prop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1456995-0.5g
(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enoic acid
1262012-16-7 95%
0.5g
$218.0 2023-07-08
Enamine
EN300-1894835-250mg
3-(2-bromo-5-chlorophenyl)prop-2-enoic acid
1262012-16-7
250mg
$381.0 2023-09-29
Enamine
EN300-1894835-10.0g
3-(2-bromo-5-chlorophenyl)prop-2-enoic acid
1262012-16-7 95.0%
10.0g
$1778.0 2025-02-19
Enamine
EN300-1456995-5.0g
(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enoic acid
1262012-16-7 95%
5.0g
$908.0 2023-07-08
Enamine
EN300-1894835-5000mg
3-(2-bromo-5-chlorophenyl)prop-2-enoic acid
1262012-16-7
5000mg
$1199.0 2023-09-29
Enamine
EN300-1894835-1000mg
3-(2-bromo-5-chlorophenyl)prop-2-enoic acid
1262012-16-7
1000mg
$414.0 2023-09-29
Enamine
EN300-1456995-1.0g
(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enoic acid
1262012-16-7 95%
1.0g
$314.0 2023-07-08
Enamine
EN300-1894835-0.5g
3-(2-bromo-5-chlorophenyl)prop-2-enoic acid
1262012-16-7 95.0%
0.5g
$397.0 2025-02-19
Enamine
EN300-1894835-10000mg
3-(2-bromo-5-chlorophenyl)prop-2-enoic acid
1262012-16-7
10000mg
$1778.0 2023-09-29
Enamine
EN300-1894835-2.5g
3-(2-bromo-5-chlorophenyl)prop-2-enoic acid
1262012-16-7 95.0%
2.5g
$810.0 2025-02-19

3-(2-bromo-5-chlorophenyl)prop-2-enoic acid 関連文献

3-(2-bromo-5-chlorophenyl)prop-2-enoic acidに関する追加情報

Introduction to 3-(2-bromo-5-chlorophenyl)prop-2-enoic acid (CAS No. 1262012-16-7) and Its Emerging Applications in Chemical Biology

3-(2-bromo-5-chlorophenyl)prop-2-enoic acid, identified by the chemical identifier CAS No. 1262012-16-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the class of α,β-unsaturated carboxylic acids, which are known for their versatile reactivity and biological significance. The presence of both bromine and chlorine substituents in its aromatic ring enhances its utility as a synthetic intermediate, enabling the development of more complex molecules with tailored functionalities.

The structural framework of 3-(2-bromo-5-chlorophenyl)prop-2-enoic acid consists of a prop-2-enoyl group attached to a phenyl ring substituted at the 2-position with a bromine atom and at the 5-position with a chlorine atom. This specific arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for medicinal chemistry investigations. The compound’s ability to participate in various chemical reactions, such as Michael additions, aldol condensations, and cross-coupling reactions, underscores its importance in synthetic organic chemistry.

In recent years, there has been growing interest in exploring the pharmacological potential of 3-(2-bromo-5-chlorophenyl)prop-2-enoic acid. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for the development of novel therapeutic agents. For instance, its structural motif is reminiscent of known bioactive molecules that target inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases. Additionally, the compound’s ability to modulate lipid metabolism has been observed in early-stage research, indicating its relevance in addressing metabolic disorders.

The synthesis of 3-(2-bromo-5-chlorophenyl)prop-2-enoic acid involves multi-step organic transformations that highlight its synthetic utility. One common synthetic route begins with the bromination and chlorination of an appropriate aromatic precursor, followed by propargylation to introduce the enoyl group. This method leverages readily available starting materials and well-established reaction protocols, ensuring scalability for both laboratory-scale preparations and potential industrial applications. The efficiency of these synthetic steps underscores the compound’s feasibility as a building block for more complex drug candidates.

From a computational chemistry perspective, 3-(2-bromo-5-chlorophenyl)prop-2-enoic acid has been subjected to molecular modeling studies to elucidate its binding interactions with biological targets. These studies have provided insights into how the bromine and chlorine substituents influence the compound’s binding affinity and selectivity. For example, computational analyses have revealed that these halogen atoms can engage in favorable interactions with polar residues in protein active sites, enhancing the compound’s ability to modulate enzyme activity. Such findings are crucial for guiding structure-based drug design efforts.

The emerging field of cheminformatics has also played a pivotal role in evaluating the potential bioactivity of 3-(2-bromo-5-chlorophenyl)prop-2-enoic acid. By leveraging large-scale databases and machine learning algorithms, researchers can predict how this compound might interact with various biological targets without conducting extensive experimental screening. These computational predictions have identified several promising avenues for further investigation, including its potential role as an antagonist or agonist for specific receptors involved in neurological disorders.

In conclusion, 3-(2-bromo-5-chlorophenyl)prop-2-enoic acid (CAS No. 1262012-16-7) represents a fascinating molecule with significant implications for chemical biology and drug discovery. Its unique structural features, coupled with its synthetic accessibility and predicted bioactivity, make it an attractive candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of innovative therapeutic strategies across multiple disease areas.

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